3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile
Description
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile: is a heterocyclic compound that belongs to the class of triazolopyridines. It is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 3-position and a cyano group at the 7-position.
Properties
IUPAC Name |
3-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-7-11-10-6-3-5(4-9)1-2-12(6)7/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDGIFWKGMFJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2Cl)C=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carbonitrile with hydrazine hydrate, followed by cyclization with triethyl orthoformate . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 3-position undergoes nucleophilic substitution under controlled conditions. This reactivity enables functionalization for medicinal chemistry applications:
| Reaction Type | Reagents/Conditions | Products/Applications | Source |
|---|---|---|---|
| Amination | Aliphatic/aromatic amines, 80–120°C | 3-Amino derivatives (precursors for kinase inhibitors and antitumor agents) | |
| Alkoxylation | Alcohols with NaH/DMF, reflux | 3-Alkoxy variants (used in receptor binding studies) | |
| Thiol substitution | Thiophenols, CuI catalysis | 3-Sulfanyl analogs (explored for CYP450 enzyme inhibition) |
Key Mechanistic Insight :
The electron-withdrawing effect of the adjacent triazole ring enhances the electrophilicity of the chlorine atom, facilitating SNAr (nucleophilic aromatic substitution) pathways.
Cyano Group Reactivity
The 7-cyano group participates in:
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Hydrolysis : Acidic or basic conditions convert the cyano group to carboxylic acids or amides.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) yields primary amines, useful for further derivatization .
Example Transformation :
This reaction is critical for generating water-soluble derivatives for biological testing.
Cyclization and Ring Expansion
The compound serves as a precursor in heterocyclic synthesis:
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Triazole ring modifications : Reaction with hydrazines or hydroxylamine yields fused pyrazolo-triazolo systems.
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Pyridine ring functionalization : Electrophilic substitution at the pyridine nitrogen enables halogenation or nitration .
Notable Application :
Cyclization with hydrazine hydrate under reflux forms 3-amino-triazolo[4,3-a]pyridine derivatives, which exhibit luminescent properties and metal-binding capabilities .
Stability and By-Product Analysis
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Thermal degradation : Decomposition above 250°C releases HCN and Cl₂, necessitating controlled storage .
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Hydrolytic sensitivity : Prolonged exposure to moisture leads to gradual hydrolysis of the cyano group .
Comparative Reactivity Table
| Functional Group | Reactivity Profile | Dominant Reaction Partners |
|---|---|---|
| 3-Chloro | SNAr with amines, alcohols, thiols | Bioactive molecule synthesis |
| 7-Cyano | Hydrolysis, reduction, cycloadditions | Carboxylic acid/amine intermediates |
| Triazole ring | Metal coordination, π-stacking interactions | Catalysis and supramolecular chemistry |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile exhibit significant anticancer properties. For instance, research has shown that modifications to the triazole ring can enhance the compound's effectiveness against various cancer cell lines by inhibiting specific pathways involved in tumor growth. One study reported that certain derivatives demonstrated sub-micromolar potency against indoleamine 2,3-dioxygenase 1 (IDO1), a target implicated in cancer immune evasion .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. A series of tests revealed that it possesses activity against several bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action appears to involve interference with bacterial DNA synthesis and cell wall integrity .
Agricultural Applications
2.1 Pesticide Development
The unique structure of this compound has led to its exploration as a potential pesticide. Its ability to disrupt metabolic processes in pests suggests that it could be formulated into effective agricultural chemicals aimed at controlling pest populations without harming beneficial insects .
Material Science
3.1 Organic Electronics
In material science, the compound's electronic properties have been investigated for applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Studies have shown that incorporating this compound into device architectures can enhance charge transport and overall device efficiency .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | IDO1 | <0.5 | |
| Antimicrobial | Various Bacteria | 5 - 20 | |
| Pesticidal | Insect Metabolism | N/A |
Table 2: Material Properties
| Property | Value | Application Area |
|---|---|---|
| Film Stability | High | OLEDs |
| Charge Transport | Moderate | Organic Photovoltaics |
Case Studies
5.1 Case Study: Anticancer Compound Development
A recent study focused on synthesizing various analogs of this compound to evaluate their anticancer potential. The researchers employed structure-activity relationship (SAR) studies to identify key functional groups that enhance potency against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The most promising analogs exhibited not only high potency but also favorable pharmacokinetic profiles.
5.2 Case Study: Pesticide Efficacy
In agricultural trials, formulations containing the compound were tested against common crop pests like aphids and whiteflies. Results indicated a significant reduction in pest populations compared to untreated controls, suggesting a viable path forward for developing new eco-friendly pesticides based on this compound.
Mechanism of Action
The mechanism of action of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is largely dependent on its interaction with biological targets. The triazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific pathways . For example, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins, leading to cell death . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Lacks the cyano group at the 7-position.
3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.
3-Trifluoromethyl-[1,2,4]triazolo[4,3-a]pyridine: Substitutes the chlorine atom with a trifluoromethyl group.
Uniqueness: The presence of both the chlorine atom and the cyano group in 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile imparts unique chemical properties, such as increased reactivity and the ability to form diverse derivatives. This makes it particularly valuable in the synthesis of complex molecules with potential biological activity .
Biological Activity
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is a heterocyclic compound notable for its complex structure and potential biological applications. This compound has garnered attention due to its unique pharmacophore that may interact with various biological targets, leading to diverse therapeutic effects. This article aims to explore the biological activity of this compound through a review of relevant studies, highlighting its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
- Molecular Formula : C6H4ClN5
- Molecular Weight : 153.57 g/mol
- CAS Number : 4922-74-1
The presence of chlorine and the triazole moiety contributes to the compound's reactivity and biological activity. The carbonitrile group further enhances its potential as a pharmacologically active agent.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Anticancer Activity
Several studies have reported on the anticancer properties of triazolo derivatives. For instance, compounds structurally related to 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine have shown significant antiproliferative effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | Not specified | |
| Related Triazole Derivative | A549 | 0.98 ± 0.08 | |
| Related Triazole Derivative | MCF-7 | 1.05 ± 0.17 |
The SAR studies indicate that modifications at specific positions on the triazole ring can enhance or diminish anticancer activity. Electron-donating groups at certain positions have been found to increase potency.
Antibacterial Activity
Triazole derivatives have also been evaluated for their antibacterial properties. Compounds containing the triazole ring have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | MRSA | Not specified | |
| Related Triazole Hybrid | MRSA | 8 µg/mL |
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Kinases : Some studies suggest that triazole derivatives can inhibit key signaling pathways involved in cancer proliferation.
- Induction of Apoptosis : Evidence indicates that these compounds can induce programmed cell death in cancer cells.
- Antimicrobial Action : The disruption of bacterial cell wall synthesis is a potential mechanism for antibacterial activity.
Case Studies and Research Findings
Research has focused on synthesizing and evaluating new derivatives based on the triazolo structure. For example:
- Synthesis and Evaluation : A series of new triazolo derivatives were synthesized and tested for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against various cancer cell lines. The most promising compound exhibited IC50 values in the low micromolar range against multiple cancer types .
- Structure-Activity Relationship Studies : Modifications in substituents significantly impacted biological activity. Electron-withdrawing groups generally reduced potency compared to electron-donating groups .
Q & A
Q. What are the common synthetic routes for preparing 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile?
The compound is typically synthesized via cyclocondensation reactions. A metal-free protocol involves heating aminopyridine derivatives with chloro-substituted reactants (e.g., chloral or 2-chlorophenylhydrazine) in acetic acid or DMF at 120–140°C for 5–12 hours. Post-reaction, the product is isolated by cooling, filtration, and recrystallization from ethanol/DMF mixtures .
Q. How is the structure of this compound validated experimentally?
Structural confirmation relies on spectroscopic and analytical methods:
- NMR : and NMR identify aromatic protons, nitrile (CN), and chloro-substituted carbons.
- IR : Peaks at ~2200 cm confirm the nitrile group.
- Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., deviations <0.3%) .
Q. What safety precautions are required when handling this compound?
- PPE : Wear flame-retardant antistatic lab coats, gloves, and eye protection.
- Storage : Keep in tightly sealed containers in dry, ventilated areas; avoid moisture and ignition sources.
- Waste disposal : Segregate waste and use professional hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst screening : Test metal-free conditions (e.g., triethylamine in DMF) vs. palladium catalysts for regioselectivity.
- Solvent effects : Compare polar aprotic solvents (DMF, acetic acid) to control reaction kinetics.
- Temperature/time : Optimize reflux duration (e.g., 10 hours at 120°C) to minimize side products like spirocyclic byproducts .
Q. How do substituents at the 3-position influence reactivity and bioactivity?
- Electron-withdrawing groups (e.g., Cl) : Enhance electrophilicity at the pyridine ring, facilitating nucleophilic attacks in subsequent functionalization.
- Steric effects : Bulky substituents (e.g., cyclobutyl) may reduce yields in cyclocondensation but improve thermal stability.
- Bioactivity correlations : Chloro and nitrile groups are associated with kinase inhibition in related triazolopyridines .
Q. What is the stability profile of this compound under varying pH and temperature conditions?
- Thermal stability : Decomposition occurs above 200°C; store below 25°C.
- pH sensitivity : Susceptible to hydrolysis in acidic/basic conditions due to the nitrile group. Stability testing via HPLC under pH 2–12 is recommended .
Q. How is this compound applied in drug discovery pipelines?
- Intermediate utility : Serves as a precursor for antitumor and antiviral agents. For example, 7-substituted triazolopyridines are key in synthesizing kinase inhibitors.
- Structure-activity relationship (SAR) : Modifications at the 3- and 7-positions are explored to enhance binding affinity to target proteins .
Q. How to resolve contradictions in spectral data or elemental analysis results?
- Reproducibility checks : Repeat synthesis and characterization under controlled conditions.
- Advanced techniques : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography to resolve ambiguities in NMR assignments.
- Batch variability : Trace impurities (e.g., residual solvents) may affect elemental analysis; purify via column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
